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L-Lysyl-L-alanyl-L-methionyl-L-serine

Cat. No.: B12539207
CAS No.: 798540-59-7
M. Wt: 435.5 g/mol
InChI Key: IVGMFDVXRGSUAN-CYDGBPFRSA-N
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Description

Significance of Defined Short Peptides as Model Systems

Defined short peptides, those with a precisely known sequence, are invaluable as model systems in biochemical research. Their relatively small size makes them easier and more cost-effective to synthesize compared to large proteins. chemicalbook.com This simplicity allows researchers to systematically study fundamental biological processes. researchgate.net For instance, short peptides can mimic the active sites or binding domains of larger proteins, enabling detailed investigation of protein-protein interactions, enzyme mechanisms, and receptor binding. nih.gov Their structural flexibility and the ability to easily introduce modifications (like unnatural amino acids or fluorescent labels) make them powerful tools for probing complex biological systems. chemicalbook.com The study of short peptides provides foundational molecular information that is crucial for understanding more complex biological functions. jk-sci.com

Overview of Tetrapeptides in Biochemical Investigations

Within the class of oligopeptides, tetrapeptides—composed of four amino acid residues—hold particular significance. acs.org Many naturally occurring tetrapeptides are pharmacologically active, exhibiting high affinity and specificity for various biological receptors involved in cell signaling. arizona.edu A key feature of tetrapeptides is their ability to adopt stable secondary structures, such as reverse turns, which are common motifs on the surface of proteins and are often critical for molecular recognition. arizona.edu This makes both linear and cyclic tetrapeptides excellent candidates for designing peptidomimetics that can target these sites. arizona.eduacs.org Consequently, they are widely investigated as potential therapeutic agents, with research exploring their roles as enzyme inhibitors, receptor antagonists, and modulators of cellular pathways. arizona.edunih.gov

Rationale for Academic Inquiry into L-Lysyl-L-alanyl-L-methionyl-L-serine

While direct research on this compound is not extensively documented in publicly available literature, a strong rationale for its academic investigation can be constructed based on the unique properties of its constituent amino acids. The sequence combines four distinct functionalities, making it a compelling target for biochemical studies.

L-Lysine (Lys): The N-terminal lysine (B10760008) residue provides a primary amino group in its side chain, which is positively charged at physiological pH. khanacademy.org This makes it a key residue for electrostatic interactions, potentially guiding the peptide to negatively charged regions on protein surfaces or nucleic acids. wikipedia.org Lysine is also a primary site for various post-translational modifications, including acetylation and ubiquitination, which are critical for regulating protein function. khanacademy.org

L-Alanine (Ala): As the second residue, alanine (B10760859) features a small, non-polar methyl group. jpt.comwikipedia.org In peptide design, alanine is often considered a "neutral" residue and is frequently used in techniques like alanine scanning mutagenesis to determine the functional importance of other amino acid side chains in a peptide's activity or structure. jpt.com Its inclusion provides a simple, hydrophobic spacer.

L-Methionine (Met): The third residue, methionine, contains a thioether side chain, making it one of two sulfur-containing proteinogenic amino acids. arizona.edu This side chain is relatively hydrophobic but, crucially, is susceptible to oxidation by reactive oxygen species (ROS), converting it into the more polar methionine sulfoxide (B87167). nih.govnih.gov This reversible oxidation suggests that peptides containing methionine can act as redox sensors or switches, where their structure and function are altered in response to oxidative stress. nih.govnih.gov

L-Serine (Ser): The C-terminal serine residue possesses a hydroxyl group, classifying it as a polar, uncharged amino acid. arizona.edu This hydroxyl group is a primary site for phosphorylation by serine/threonine kinases, a fundamental mechanism in cellular signaling that regulates protein activity. khanacademy.orgcreative-peptides.com

The unique combination of a basic residue (Lys), a simple hydrophobic residue (Ala), a redox-sensitive residue (Met), and a phosphorylation site (Ser) makes this tetrapeptide a multifunctional tool. A researcher might synthesize it to investigate the interplay between these distinct chemical features—for example, to study how the oxidation state of methionine could influence the phosphorylation of the nearby serine.

Scope and Objectives of Research on this compound

Given the rationale for its study, a research program focused on this compound would likely encompass several key objectives. These objectives would aim to fully characterize the peptide's chemical and biological properties to assess its potential as a research tool or therapeutic lead.

A hypothetical research plan could be structured as follows:

Phase Objective Methodology Anticipated Outcome
1. Synthesis & Purification To chemically synthesize and purify the tetrapeptide this compound.Solid-Phase Peptide Synthesis (SPPS) followed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for verification.A highly pure sample of the target tetrapeptide with confirmed molecular weight and sequence.
2. Structural Analysis To determine the peptide's predominant three-dimensional conformation in an aqueous solution.Nuclear Magnetic Resonance (NMR) Spectroscopy, Circular Dichroism (CD) Spectroscopy.Insight into the peptide's secondary structure (e.g., β-turn, random coil) and the spatial arrangement of its functional side chains.
3. Biochemical Activity Screening To investigate the peptide as a potential substrate for serine/threonine kinases.In vitro kinase assays using radiolabeled ATP or specific antibodies to detect phosphorylation of the serine residue.Determination of whether the serine residue is an accessible and recognizable site for enzymatic phosphorylation.
4. Redox Sensitivity Analysis To study the effect of oxidation on the peptide's structure and function.Controlled oxidation of the methionine residue using agents like hydrogen peroxide (H₂O₂), followed by structural analysis (NMR/CD) and re-evaluation in biochemical assays. nih.govUnderstanding how methionine oxidation alters the peptide's conformation and its susceptibility to enzymatic modification (e.g., phosphorylation).

Physicochemical Properties of Constituent Amino Acids

The potential characteristics of the tetrapeptide are rooted in the properties of its individual amino acid building blocks.

Amino Acid Abbreviation Molecular Formula Molecular Weight ( g/mol ) Side Chain Property Isoelectric Point (pI)
L-LysineLys, KC₆H₁₄N₂O₂146.19Basic, Positively Charged, Hydrophilic wikipedia.orgchemicalbook.com9.74
L-AlanineAla, AC₃H₇NO₂89.09Non-polar, Hydrophobic jpt.comarizona.edu6.01 jpt.com
L-MethionineMet, MC₅H₁₁NO₂S149.21Non-polar, Hydrophobic, Sulfur-containing arizona.edunih.gov5.74
L-SerineSer, SC₃H₇NO₃105.09Polar, Uncharged, Hydrophilic arizona.educhemicalbook.com5.68

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H33N5O6S B12539207 L-Lysyl-L-alanyl-L-methionyl-L-serine CAS No. 798540-59-7

Properties

CAS No.

798540-59-7

Molecular Formula

C17H33N5O6S

Molecular Weight

435.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C17H33N5O6S/c1-10(20-15(25)11(19)5-3-4-7-18)14(24)21-12(6-8-29-2)16(26)22-13(9-23)17(27)28/h10-13,23H,3-9,18-19H2,1-2H3,(H,20,25)(H,21,24)(H,22,26)(H,27,28)/t10-,11-,12-,13-/m0/s1

InChI Key

IVGMFDVXRGSUAN-CYDGBPFRSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C(=O)NC(CCSC)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)N

Origin of Product

United States

Theoretical Structural Analysis and Conformational Prediction of L Lysyl L Alanyl L Methionyl L Serine

Primary Amino Acid Sequence and Stereochemical Considerations

The primary structure of a peptide is defined by the linear sequence of its amino acid residues. In this case, the sequence is Lysine-Alanine-Methionine-Serine. The "L-" prefix in the name of each amino acid is a critical stereochemical descriptor, indicating the specific three-dimensional arrangement of atoms at the alpha-carbon (Cα) of each residue.

All twenty of the common amino acids that make up proteins, with the exception of glycine (B1666218), are chiral. capes.gov.br The "L" and "D" notation refers to the configuration of the amino acid, relating it to the stereoisomer of glyceraldehyde. khanacademy.org Naturally occurring amino acids in proteins are almost exclusively in the L-form. capes.gov.br This specific stereochemistry is fundamental to the higher-level structures that peptides and proteins adopt. For most L-amino acids, this corresponds to an (S) absolute configuration at the Cα, with cysteine being a notable exception. khanacademy.orgnih.gov

The peptide bonds connecting these residues are formed through a condensation reaction between the carboxyl group of one amino acid and the amino group of the next. khanacademy.org These bonds have a partial double-bond character, which restricts rotation and imparts a planar geometry to the peptide backbone.

In Silico Prediction of Secondary Structure Motifs

In silico secondary structure prediction methods utilize the amino acid sequence to forecast the likely local structural motifs, such as α-helices, β-sheets, and random coils. Various algorithms and web servers, such as PSIPRED and SOPMA, are available for this purpose. nih.govmolbiol-tools.ca These tools often rely on statistical information derived from known protein structures and machine learning techniques to make their predictions.

For a short peptide like L-Lysyl-L-alanyl-L-methionyl-L-serine, the formation of stable, canonical secondary structures like α-helices or β-sheets is less probable than in longer polypeptide chains. However, these predictive tools can suggest propensities for certain structures. For instance, alanine (B10760859) is a known helix-promoting residue, while the other residues have varying tendencies. The presence of lysine (B10760008), with its charged side chain, can influence helical stability. nih.gov Serine, with its ability to form hydrogen bonds with the peptide backbone, can also impact local conformation. nih.gov A prediction for this tetrapeptide would likely indicate a high proportion of random coil or turn structures, given its short length and the mix of residue types.

Computational Modeling of Three-Dimensional Conformations in Various Environments

To gain a more detailed understanding of the peptide's three-dimensional structure, more advanced computational techniques are employed. These methods can simulate the peptide's behavior in different environments, such as in a vacuum, in an aqueous solution, or near a membrane.

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, an MD simulation would involve placing the peptide in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms to model their motion.

These simulations can reveal the accessible conformations of the peptide, the flexibility of its backbone and side chains, and its interactions with the surrounding solvent. For example, an MD study of a tetrapeptide containing both L- and D-amino acids demonstrated how a single stereochemical change can significantly alter the three-dimensional structure and backbone hydrogen bonding patterns. researchgate.net For the all-L tetrapeptide , simulations would likely show a dynamic equilibrium between multiple folded and unfolded states, with the hydrophobic side chains of alanine and methionine potentially exhibiting a tendency to cluster together to minimize contact with water.

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, can provide highly accurate information about the electronic structure and relative energies of different molecular conformations. acs.org Methods like Density Functional Theory (DFT) or semi-empirical methods can be used to optimize the geometry of the peptide and calculate the energies of various conformers identified through methods like MD simulations. nih.govacs.org

A recent approach involves fragmenting a peptide into its constituent amino acids, calculating their ground state energies using quantum methods, and then reassembling them with chemical corrections to estimate the energy of the full peptide. arxiv.org For this compound, QC calculations could be used to determine the relative stability of different hydrogen bonding arrangements or the energetic cost of specific side-chain rotations. These calculations are computationally intensive but offer a level of detail about the electronic properties that is not accessible through classical MD simulations.

Analysis of Intra- and Intermolecular Interactions

The three-dimensional structure of this compound is stabilized by a network of non-covalent interactions, both within the peptide (intramolecular) and with its environment (intermolecular).

Intramolecular Interactions:

Hydrogen Bonds: Hydrogen bonds are crucial for stabilizing peptide structures. In this tetrapeptide, potential intramolecular hydrogen bonds could form between the backbone amide and carbonyl groups, leading to turn-like structures. The side chain of serine, with its hydroxyl group, can act as a hydrogen bond donor or acceptor, potentially interacting with the peptide backbone or other side chains. nih.gov Studies on other amino acids have shown that intramolecular hydrogen bonds can significantly influence the conformational preferences of the molecule. nih.govustc.edu.cn

Intermolecular Interactions:

Solvation: In an aqueous solution, the peptide will interact extensively with water molecules. The charged lysine side chain and the polar serine side chain will form favorable hydrogen bonds with water. The peptide backbone also readily forms hydrogen bonds with water.

Peptide-Peptide Interactions: At higher concentrations, individual tetrapeptide molecules can interact with each other. A study of the tripeptide L-lysyl-L-tyrosyl-L-serine revealed the formation of β-pleated sheets, where adjacent peptide chains are linked by a network of hydrogen bonds. nih.gov It is plausible that this compound could also form such intermolecular assemblies.

The interplay of these various interactions dictates the conformational ensemble of the peptide in a given environment.

Advanced Chemical Synthesis Methodologies for L Lysyl L Alanyl L Methionyl L Serine

Optimization of Solid-Phase Peptide Synthesis (SPPS) Protocols

SPPS is the most widely used method for routine peptide synthesis due to its efficiency and amenability to automation. luxembourg-bio.combohrium.com The process involves the sequential addition of protected amino acids to a C-terminal amino acid covalently linked to an insoluble resin. chempep.com The optimization of SPPS protocols is critical for achieving high purity and yield of the target peptide.

Selection of Resins and Protecting Group Strategies

The success of SPPS begins with the appropriate choice of the solid support (resin) and a compatible protecting group strategy. For the synthesis of a peptide acid like L-Lysyl-L-alanyl-L-methionyl-L-serine, several resins are suitable. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the predominant choice for modern SPPS due to its use of milder cleavage conditions compared to the older Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy. luxembourg-bio.comiris-biotech.denih.gov

Resin Selection: The resin must be stable throughout the synthesis but allow for the clean cleavage of the final peptide. For a C-terminal serine, Wang resin or 2-Chlorotrityl chloride (2-Cl-Trt) resin are common choices. peptide.comseplite.com

Wang Resin: This is a widely used support for synthesizing peptide acids. The peptide is attached via a benzyl (B1604629) ester linkage that is readily cleaved by moderate treatment with trifluoroacetic acid (TFA). peptide.com

2-Chlorotrityl Chloride Resin: This resin is highly acid-labile, allowing the peptide to be cleaved under very mild acidic conditions. This is particularly useful if a fully protected peptide fragment is desired for subsequent use in a fragment condensation approach. peptide.combiosynth.com

For a relatively short tetrapeptide, a standard substitution resin (0.5 to 1.2 mmol/g) is typically appropriate. alfachemic.com

Protecting Group Strategy: In the Fmoc/tBu strategy, the temporary Nα-amino protecting group is the base-labile Fmoc group, while side-chain protecting groups are acid-labile, typically based on the tert-butyl (tBu) group. iris-biotech.denih.gov This orthogonality ensures that the Nα-Fmoc group can be selectively removed at each cycle without disturbing the side-chain protectors or the resin linkage. iris-biotech.de

For this compound, the following side-chain protection is standard:

L-Lysine (Lys): The ε-amino group is highly nucleophilic and must be protected to prevent branching. The tert-butyloxycarbonyl (Boc) group is the most common choice, yielding Fmoc-Lys(Boc)-OH. peptide.comopenaccesspub.org

L-Alanine (Ala): Its methyl side chain is non-reactive and requires no protection. thermofisher.com

L-Methionine (Met): The thioether side chain is susceptible to oxidation to sulfoxide (B87167) and alkylation during cleavage. While often used without protection, care must be taken during the final cleavage step by adding scavengers. thermofisher.compeptide.com

L-Serine (Ser): The hydroxyl group is protected to prevent O-acylation. The tert-butyl (tBu) ether is standard, yielding Fmoc-Ser(tBu)-OH. iris-biotech.decreative-peptides.com

Table 1: Protecting Group Strategy for this compound Synthesis

Amino AcidSide-Chain FunctionalitySide-Chain Protecting GroupCommercially Available Derivative
L-Serine (Ser)Hydroxyl (-OH)tert-Butyl (tBu)Fmoc-Ser(tBu)-OH
L-Methionine (Met)Thioether (-S-CH₃)None (typically)Fmoc-Met-OH
L-Alanine (Ala)Methyl (-CH₃)NoneFmoc-Ala-OH
L-Lysine (Lys)ε-Amino (-NH₂)tert-Butyloxycarbonyl (Boc)Fmoc-Lys(Boc)-OH

Coupling Reagent Selection and Reaction Condition Optimization

The formation of the peptide (amide) bond is a condensation reaction that requires the activation of the carboxyl group of the incoming amino acid. jpt.combachem.com The choice of coupling reagent is critical for ensuring high coupling efficiency and minimizing side reactions, particularly racemization. chempep.com

Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective but can cause racemization. jpt.combachem.com They are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions. bachem.com Water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are also popular. creative-peptides.com

Aminium/Uronium and Phosphonium Salts: These reagents, such as HBTU, HATU, and PyBOP, are highly efficient, fast, and lead to low levels of racemization, making them a popular choice for most syntheses. jpt.comacs.orgpeptide.com COMU is a newer generation uronium salt based on OxymaPure that offers high efficiency and a better safety profile. acs.org

The coupling reaction is typically carried out in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). acs.org A tertiary base, such as N,N-diisopropylethylamine (DIPEA), is usually added to maintain basic conditions and neutralize the protonated amine. researchgate.net

Table 2: Comparison of Common Coupling Reagents for SPPS

Reagent ClassExampleAdvantagesDisadvantages
CarbodiimidesDIC, EDCCost-effective, simple to use. creative-peptides.comjpt.comCan cause racemization, requires additives (e.g., HOBt). jpt.com
Aminium/Uronium SaltsHBTU, HATU, COMUHigh coupling efficiency, fast reaction rates, low racemization. jpt.combachem.comacs.orgMore expensive, byproducts must be washed away. jpt.com
Phosphonium SaltsPyBOP, PyAOPHigh efficiency, low racemization, effective for hindered couplings. jpt.compeptide.comMore expensive, stricter handling may be needed. jpt.com

Cleavage and Deprotection Procedures

The final step in SPPS is the cleavage of the completed peptide from the resin support, along with the simultaneous removal of the acid-labile side-chain protecting groups. thermofisher.comresearchgate.net This is typically accomplished using a "cleavage cocktail" containing a strong acid, most commonly trifluoroacetic acid (TFA). thermofisher.comthermofisher.com

The cocktail also includes scavengers to trap the reactive carbocations generated during the deprotection process, which could otherwise cause unwanted side reactions. wpmucdn.com For the this compound peptide, the selection of scavengers is crucial.

Water: Acts as a scavenger for the tert-butyl cations released from the deprotection of Ser(tBu) and Lys(Boc). wpmucdn.com

Triisopropylsilane (TIS): A highly effective carbocation scavenger that also helps to prevent the alkylation of the methionine side chain. wpmucdn.com

Thioanisole: Can be included to further protect the methionine residue. thermofisher.com

A common cleavage cocktail for a peptide with this composition would be a mixture of TFA, TIS, and water. wpmucdn.com For instance, a standard "Reagent R" cocktail is TFA/Thioanisole/EDT/Anisole (90:5:3:2), while a simpler and less odorous option for this sequence would be TFA/TIS/Water (95:2.5:2.5). thermofisher.comwpmucdn.com The reaction is typically run for 2-3 hours at room temperature. thermofisher.com Following cleavage, the crude peptide is precipitated from the TFA solution using cold diethyl ether, then collected by filtration or centrifugation for subsequent purification, usually by reverse-phase high-performance liquid chromatography (RP-HPLC). thermofisher.com

Table 3: Example Cleavage Cocktails for Fmoc/tBu SPPS

Cocktail Name/CompositionKey ScavengersPrimary Use Case
TFA/TIS/H₂O (95:2.5:2.5)TIS, H₂OGeneral purpose, effective for peptides containing Arg, Met, Trp, Cys. thermofisher.comwpmucdn.com
TFA/Thioanisole/EDT/Anisole (90:5:3:2)Thioanisole, EDT, AnisoleStrongly recommended for sequences containing Trp, His, Met, Cys, Arg. thermofisher.com
TFA/DCM (1:1)NoneFor very simple peptides with no sensitive residues (Not recommended for Lys-Ala-Met-Ser).

Exploration of Solution-Phase Peptide Synthesis (LPPS) Approaches

While SPPS is dominant, LPPS remains a powerful technique, especially for large-scale production and the synthesis of short to medium-sized peptides where purification of intermediates is feasible and desirable. nih.govbachem.com

Fragment Condensation Strategies

For a tetrapeptide like this compound, a fragment condensation strategy in solution is a viable alternative to a linear, stepwise synthesis. nih.govslideshare.net This convergent approach involves synthesizing smaller, protected peptide fragments separately and then coupling them together. springernature.com

For this tetrapeptide, a (2+2) fragment condensation is a logical approach:

Fragment 1 Synthesis: Synthesize the dipeptide H-Met-Ser-OR, where R is a suitable carboxyl protecting group (e.g., Benzyl (Bzl) or Methyl (Me) ester).

Fragment 2 Synthesis: Synthesize the dipeptide PG-Lys(Boc)-Ala-OH, where PG is an Nα-protecting group (e.g., Boc or Z).

Condensation: Couple the two fragments (PG-Lys(Boc)-Ala-OH + H-Met-Ser-OR) using a coupling reagent with a low racemization potential.

Final Deprotection: Remove all protecting groups (PG, Boc, and R) to yield the final tetrapeptide.

A key challenge in fragment condensation is the risk of epimerization at the C-terminal amino acid of the carboxyl component (in this case, Alanine). chempep.com Careful selection of coupling reagents (e.g., acyl azides or reagents like COMU) and conditions is necessary to minimize this side reaction. acs.org Another challenge is the potential for poor solubility of the protected peptide fragments in common organic solvents. ug.edu.pl

Considerations for Large-Scale Preparative Synthesis

Scaling up the synthesis of any peptide from the laboratory to an industrial scale introduces significant challenges. pharmaceuticalonline.comgappeptides.com

SPPS Scale-Up: While SPPS avoids the intermediate purification steps of LPPS, scaling it up is not trivial. Issues include managing the physical properties of the resin, such as swelling, which impacts reactor volume. bachem.com Ensuring efficient and uniform mixing of the resin beads with large volumes of reagents and wash solvents is critical for reaction completion. gappeptides.com The economic and environmental impact of using large excesses of expensive amino acid derivatives, coupling reagents, and solvents, as well as the cost of waste disposal, are major considerations. bachem.compharmaceuticalonline.com

LPPS Scale-Up: LPPS can be more amenable to traditional chemical process equipment. gappeptides.com However, the need to isolate and purify intermediates after each coupling step can be labor-intensive and lead to significant cumulative product loss, especially for longer peptides. chempep.comug.edu.pl The main advantages are that smaller excesses of reagents are needed and the purity of intermediates can be confirmed at each stage, potentially leading to a purer final product with fewer difficult-to-remove impurities. bachem.com

For a short peptide like this compound, both SPPS and LPPS are viable for large-scale synthesis. The choice often depends on existing infrastructure, cost of raw materials, and the desired final purity specifications. ug.edu.pl

Chemoenzymatic Synthesis and Ligase-Mediated Approaches

Chemoenzymatic polymerization (CEP) and ligase-mediated strategies represent powerful and environmentally sustainable methods for polypeptide synthesis. nih.gov These approaches leverage the high stereoselectivity and substrate specificity of enzymes, which allows for synthesis to proceed under mild, aqueous conditions, often without the need for complex side-chain protection strategies that are a staple of purely chemical synthesis. nih.govnih.gov

Peptide ligases are enzymes that catalyze the formation of a native peptide bond between two peptide fragments, offering exceptional site-selectivity. acs.org This technology is a significant advancement for the synthesis of complex peptides like this compound. The process typically involves the ligation of two smaller, unprotected peptide segments in an aqueous solution. ethz.ch

Several classes of peptide ligases, including naturally occurring enzymes like butelase 1 and sortase A, as well as engineered proteases like subtiligase and omniligase-1, are valuable tools for peptide-peptide ligation. nih.govnih.gov The mechanism often involves a C-terminal thioester on one peptide fragment and an N-terminal residue with a nucleophilic group (e.g., cysteine, glycine) on the other. ethz.ch The reaction proceeds through a thioester-linked intermediate, followed by a rapid and spontaneous intramolecular S-N acyl shift that forms the desired native amide bond at the ligation site. ethz.ch

For the synthesis of this compound, a plausible strategy would involve the enzymatic ligation of two dipeptide fragments: L-Lysyl-L-alanine and L-methionyl-L-serine. For example, using a subtiligase variant, one could synthesize L-Lys-L-Ala with a C-terminal ester and ligate it to L-Met-L-Ser, which possesses a free N-terminus. nih.gov The broad substrate scope of some modern ligases means that various ligation sites can be chosen to synthesize the target peptide. nih.gov

Enzyme ClassRecognition Motif (Acyl Donor)Nucleophile (Acyl Acceptor)Key Features
Sortase A LPXTG(Poly)GlycineWidely used for protein modification and peptide cyclization. nih.gov
Butelase 1 N/D-HVAny N-terminal amino acidKnown for its high catalytic efficiency. nih.gov
Subtiligase C-terminal ester (e.g., ethyl ester)Any N-terminal amino acidAn engineered protease favoring ligation over hydrolysis. nih.gov
Peptiligase C-terminal ester (e.g., ethyl ester)Di- or tripeptide nucleophilesHighly efficient for ligating crude peptides, minimizing purification steps. nih.gov

This table presents a summary of representative peptide ligase classes and their general characteristics relevant to peptide synthesis.

The limitations of naturally occurring enzymes have driven the development of engineered enzyme systems with tailored properties for specific synthetic applications. nih.gov Proteases, which naturally hydrolyze peptide bonds, can be re-engineered to favor the reverse reaction: peptide ligation. nih.gov This is often achieved through targeted mutations that disfavor the binding of water to the active site, thus suppressing hydrolysis and promoting the aminolysis reaction that forms a new peptide bond. nih.gov

Phage display has been a particularly powerful tool for the directed evolution of peptide ligases, enabling the screening of billions of enzyme variants to identify those with significantly improved ligation activity. nih.gov Subtiligase, for instance, was developed from the protease subtilisin through two key active site mutations and further optimized via phage display. nih.gov Similarly, "trypsiligase" was engineered from trypsin to catalyze ligation at specific tripeptide motifs. nih.gov

For the formation of this compound, one could envision an engineered enzyme system designed to catalyze the final bond formation between L-Lys-L-Ala and L-Met-L-Ser. An enzyme could be specifically evolved to recognize the C-terminal L-alanine of the first dipeptide and the N-terminal L-methionine of the second, catalyzing their condensation with high efficiency and specificity. This approach moves beyond simple fragment ligation towards a more integrated enzymatic assembly line. The construction of L-serine producing strains of E. coli through defined genetic modifications highlights the power of engineering biological systems for producing specific amino acid building blocks. mdpi.com

EnzymePrimary FunctionEngineering ApproachResulting Ligase Activity
Subtilisin Proteolysis (Hydrolysis)Active site mutations (e.g., Ser221Cys, Pro225Ala)Subtiligase : Favors ligation of peptide esters over hydrolysis. nih.gov
Trypsin Proteolysis (Hydrolysis)Multiple mutations to alter substrate specificity and favor aminolysis.Trypsiligase : Catalyzes ligation at specific YRH motifs. nih.gov
Papain Proteolysis (Hydrolysis)Used as a catalyst in chemoenzymatic polymerization (CEP) of amino acid esters. nih.govnih.govSynthesizes polypeptides from amino acid ester monomers in aqueous media. nih.gov

This table compares wild-type proteases with their application or evolution into enzymatic systems that favor peptide bond formation.

Chromatographic Purification and Isolation Techniques for this compound

Following synthesis, the target tetrapeptide must be isolated from a mixture containing unreacted starting materials, truncated sequences, and other process-related impurities. unibo.it Liquid chromatography is the primary tool for this purification challenge.

Reverse-phase HPLC (RP-HPLC) is a high-resolution technique fundamental to peptide purification. hplc.eu It separates molecules based on their hydrophobicity. For this compound, the separation from closely related impurities, such as a deletion peptide like L-Lysyl-L-alanyl-L-methionine, requires careful optimization of chromatographic parameters.

The stationary phase is typically a silica-based support functionalized with hydrophobic alkyl chains, such as C18. hplc.euresearchgate.net The mobile phase usually consists of an aqueous component and an organic modifier, most commonly acetonitrile (B52724) (ACN). researchgate.netnih.gov To improve peak shape and resolution for basic peptides like the target compound (due to the lysine (B10760008) residue), an acidic ion-pairing agent such as trifluoroacetic acid (TFA) is added to the mobile phase. unibo.ithplc.eu TFA forms an ion pair with the positively charged amine groups on the peptide, neutralizing the charge and minimizing undesirable ionic interactions with residual silanols on the stationary phase. unibo.it

Optimization involves adjusting the gradient of the organic modifier. A shallow gradient increases the separation time but can resolve peptides that differ by only a single amino acid. hplc.eu The concentration of the ion-pairing agent and the column temperature are also critical variables. unibo.itresearchgate.net

ParameterConditionRationale for L-Lys-L-Ala-L-Met-L-Ser Purification
Stationary Phase Wide-pore C18 silica (B1680970) (e.g., 300 Å)The wide pores allow for better access of the peptide to the stationary phase, improving resolution. hplc.eu
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in waterTFA acts as an ion-pairing agent, sharpening peaks by masking the positive charge of the N-terminus and lysine side chain. unibo.ithplc.eu
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)ACN is the organic modifier that elutes the peptides based on hydrophobicity. researchgate.net
Gradient Slow, linear gradient (e.g., 1% ACN/min)A shallow gradient is crucial for separating the target tetrapeptide from very similar impurities like deletion or truncated sequences. nih.gov
Detection UV at 214-220 nmThis wavelength range is optimal for detecting the peptide backbone amide bonds.

This table outlines a typical starting point for optimizing the RP-HPLC purification of the target tetrapeptide.

Ion-exchange chromatography (IEX) provides an orthogonal separation mechanism to RP-HPLC, separating molecules based on their net charge rather than hydrophobicity. unibo.itphenomenex.com This technique is particularly effective for purifying peptides and can be used as a capture step before a final RP-HPLC polishing step. downstreamcolumn.combio-works.com

The tetrapeptide this compound has a net positive charge at acidic to neutral pH due to the N-terminal amine and the primary amine on the lysine side chain. Therefore, cation-exchange chromatography (CIEX) is the appropriate method. phenomenex.comnih.gov

In a typical CIEX process, the crude peptide mixture is loaded onto a cation-exchange resin (e.g., a strong cation exchanger with sulfonate groups) at a low pH and low ionic strength. phenomenex.combio-works.com Under these conditions, the positively charged tetrapeptide binds strongly to the negatively charged resin. Impurities that are neutral or negatively charged will not bind and are washed away. The bound peptides are then eluted by applying a gradient of increasing salt concentration (e.g., NaCl) or by increasing the pH, which neutralizes the positive charge on the peptide and weakens its interaction with the resin. phenomenex.com This method is highly effective at removing impurities that differ in charge, such as a peptide lacking the basic lysine residue. phenomenex.com

ParameterConditionPurpose in CIEX Purification
Resin Type Strong Cation-Exchanger (e.g., Sulfopropyl-based)Provides a negatively charged surface that remains ionized over a wide pH range, ensuring robust binding of the cationic peptide. bio-works.com
Loading Buffer Low ionic strength buffer, pH 3.0-5.0 (e.g., 20 mM Citrate)Ensures the target peptide has a strong positive charge and binds effectively to the column while allowing some impurities to flow through. downstreamcolumn.com
Elution Method Linear salt gradient (e.g., 0 to 1.0 M NaCl)Gradually increases the ionic strength, disrupting the ionic interaction between the peptide and the resin, eluting peptides based on the strength of their charge interaction. phenomenex.com
Alternative Elution pH GradientIncreasing the pH neutralizes the positive charges on the peptide, causing it to elute. phenomenex.com

This table describes a general protocol for the purification of this compound using cation-exchange chromatography.

Enzymatic Processing and Biochemical Transformations of L Lysyl L Alanyl L Methionyl L Serine

Investigation of Peptidase-Mediated Hydrolysis

Peptidases, enzymes that hydrolyze peptide bonds, are broadly classified as endopeptidases or exopeptidases based on their site of action. taylorandfrancis.com

Endopeptidases cleave peptide bonds within the interior of a polypeptide chain, and their specificity is dictated by the amino acid residues adjacent to the scissile bond. taylorandfrancis.comnih.gov The primary structure of Lys-Ala-Met-Ser offers potential recognition sites for several well-characterized endopeptidases.

Trypsin-like Serine Proteases : Trypsin and related enzymes exhibit a strong preference for cleaving peptide bonds on the carboxyl side (P1 position) of basic amino acid residues, namely Lysine (B10760008) (Lys) and Arginine (Arg). nih.govnih.gov The S1 binding pocket of trypsin is deep and contains a negatively charged aspartate residue at its base, which forms an ionic bond with the positively charged side chain of Lysine or Arginine. For the tetrapeptide Lys-Ala-Met-Ser, trypsin would recognize the Lysine residue and catalyze the hydrolysis of the peptide bond between Lysine and Alanine (B10760859) (Lys-|-Ala).

Chymotrypsin-like Serine Proteases : Chymotrypsin (B1334515) preferentially cleaves peptide bonds following large, hydrophobic amino acid residues such as Phenylalanine, Tyrosine, Tryptophan, and, to a lesser extent, Methionine and Leucine. nih.govnih.gov The specificity of chymotrypsin is conferred by its S1 pocket, which is a spacious, hydrophobic cleft capable of accommodating these bulky side chains. In the context of Lys-Ala-Met-Ser, chymotrypsin would recognize the Methionine residue and cleave the peptide bond between Methionine and Serine (Met-|-Ser).

Peptidyl-Lys Metalloendopeptidases (Lys-N) : This class of enzymes, belonging to the M35 MEROPS family, specifically cleaves peptide bonds at the amino-terminal side (P1' position) of Lysine residues. nih.gov While typically acting within a larger polypeptide chain, if presented with a suitable substrate context, their action is directed specifically at the N-terminal side of lysine. For the isolated tetrapeptide, this specific endopeptidase activity would not be possible as there is no amino acid preceding the N-terminal Lysine.

Exopeptidases catalyze the cleavage of peptide bonds from either the N-terminus or C-terminus of a peptide chain, releasing a single amino acid or a small dipeptide. wikipedia.orgpatsnap.com

Aminopeptidases : These enzymes sequentially remove amino acids from the free N-terminus of a peptide. patsnap.comnih.gov The susceptibility of Lys-Ala-Met-Ser to aminopeptidases would depend on the enzyme's specificity for the N-terminal Lysine residue. Several aminopeptidases, such as Aminopeptidase (B13392206) B (APB) and the novel lysine-specific aminopeptidase (KAP), demonstrate a high preference for cleaving N-terminal Lysine and Arginine residues. researchgate.netnih.gov Therefore, Lys-Ala-Met-Ser would be a suitable substrate for these enzymes, which would hydrolyze the Lys-|-Ala bond to release free L-Lysine.

Carboxypeptidases : These enzymes act at the C-terminal end of a peptide, removing the final amino acid. wikipedia.orgtaylorandfrancis.com They are broadly categorized by their catalytic mechanism (e.g., metallo- or serine-carboxypeptidases) and substrate preference. taylorandfrancis.comtaylorandfrancis.com The C-terminal residue of the subject tetrapeptide is Serine. While major carboxypeptidases like Carboxypeptidase A (prefers hydrophobic residues) and Carboxypeptidase B (prefers basic residues) would not show high activity towards a C-terminal Serine, other carboxypeptidases have broader specificity. wikipedia.org For instance, serine carboxypeptidases like Carboxypeptidase Y can hydrolyze peptide amides and esters with broad specificity and would likely be capable of cleaving the Met-|-Ser bond to release L-Serine. researchgate.net

The enzymatic hydrolysis of L-Lysyl-L-alanyl-L-methionyl-L-serine by different peptidases would yield distinct sets of products. These predictable fragments are crucial for peptide sequencing and analysis. The specific cleavage events and the resulting products are detailed in the table below.

EnzymeEnzyme TypeCleavage Site (P1-|-P1')Resulting Products
TrypsinEndopeptidaseLys-|-AlaL-Lysine and L-Alanyl-L-methionyl-L-serine
ChymotrypsinEndopeptidaseMet-|-SerL-Lysyl-L-alanyl-L-methionine and L-Serine
Aminopeptidase B / KAPExopeptidaseLys-|-AlaL-Lysine and L-Alanyl-L-methionyl-L-serine
Carboxypeptidase (broad specificity)ExopeptidaseMet-|-SerL-Lysyl-L-alanyl-L-methionine and L-Serine

Potential for Biosynthetic Formation of this compound in Model Organisms

While many peptides are products of ribosomal protein degradation, specific small peptides, particularly those with unusual structures or modifications, are often synthesized through dedicated enzymatic pathways. wikipedia.org

The biosynthesis of many peptide secondary metabolites in microorganisms like bacteria and fungi is accomplished by large, modular enzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPSs). wikipedia.orgwikibooks.org These enzymes function as assembly lines, independent of mRNA templates. igem.org

A hypothetical NRPS system for synthesizing Lys-Ala-Met-Ser would be composed of four distinct modules, with each module responsible for the recognition, activation, and incorporation of one specific amino acid. nih.govresearchgate.net Each module contains a set of core domains:

Adenylation (A) Domain : Selects a specific amino acid and activates it as an aminoacyl-adenylate at the expense of ATP. nih.gov

Thiolation (T) Domain : Also known as a Peptidyl Carrier Protein (PCP), this domain covalently tethers the activated amino acid via a thioester bond to its phosphopantetheine prosthetic group. igem.orgnih.gov

Condensation (C) Domain : Catalyzes the formation of the peptide bond between the amino acid of its own module and the growing peptide chain attached to the T domain of the preceding module. nih.gov

The synthesis would conclude with a Thioesterase (TE) Domain located at the end of the final module, which hydrolyzes the thioester bond to release the completed tetrapeptide from the enzyme complex. researchgate.net

The modular organization for the synthesis of this compound can be envisioned as follows:

ModuleA-Domain SpecificityCore DomainsFunction
Module 1 (Initiation)L-LysineA-T-CActivates and tethers L-Lysine.
Module 2 (Elongation)L-AlanineA-T-CActivates and tethers L-Alanine; condenses it with L-Lysine.
Module 3 (Elongation)L-MethionineA-T-CActivates and tethers L-Methionine; condenses it with the growing dipeptide.
Module 4 (Termination)L-SerineA-T-TEActivates and tethers L-Serine; condenses it with the growing tripeptide; releases the final tetrapeptide.

Beyond the large NRPS complexes, peptide bond formation can be catalyzed by simpler enzymatic systems. nih.gov The formation of a peptide bond is an endergonic condensation reaction, requiring energy input to proceed in an aqueous environment. researchgate.netmdpi.com Peptide synthases overcome this thermodynamic barrier by activating one of the substrates, typically the carboxyl group of an amino acid.

Theoretically, the synthesis of Lys-Ala-Met-Ser could occur through the sequential action of individual peptide ligases or synthases. This process would involve a series of condensation steps:

Activation : The carboxyl group of the first amino acid (e.g., Lysine) is activated, often through adenylation (reaction with ATP) or phosphorylation.

Condensation : The activated amino acid is then joined to the amino group of the next amino acid (Alanine) by a specific ligase, forming a dipeptide.

Iteration : This process of activation and condensation would be repeated for each subsequent amino acid (Methionine and Serine) until the full tetrapeptide is assembled.

This model is less common in nature for the de novo synthesis of specific peptides than the NRPS assembly-line mechanism but is the fundamental principle behind chemoenzymatic peptide synthesis methods. nih.govacs.org Furthermore, some enzymes belonging to the adenylate-forming superfamily, which are homologous to NRPS A-domains, have been shown to catalyze the formation of dipeptides and oligopeptides through a novel mechanism involving an S-acyl-cysteine intermediate, suggesting that simpler, non-modular enzymatic strategies for peptide synthesis exist in nature. nih.gov

Role of Constituent Amino Acid Metabolism in this compound Turnover

Lysine Biosynthetic Pathways (e.g., diaminopimelate and α-aminoadipate pathways) relevant for substrate availability

Lysine is an essential amino acid for humans and animals, meaning it must be acquired through diet. wikimedia.org However, bacteria, plants, fungi, and algae are capable of synthesizing lysine de novo through two primary, distinct pathways: the diaminopimelate (DAP) pathway and the α-aminoadipate (AAA) pathway. wikimedia.orgresearchgate.net The presence of these pathways in various organisms determines their ability to produce lysine, a key component for the synthesis of peptides like this compound.

Diaminopimelate (DAP) Pathway: The DAP pathway is predominantly found in bacteria and plants. researchgate.netnih.gov It is a branch of the aspartate metabolic family, which also leads to the synthesis of methionine, threonine, and isoleucine. nih.govpnas.org The pathway begins with aspartate and pyruvate (B1213749) as precursors. researchgate.net A key intermediate, meso-diaminopimelate (m-DAP), is not only a precursor to lysine but also an essential component for building the peptidoglycan cell wall in most bacteria. nih.govpnas.org There are several known variants of the DAP pathway in prokaryotes, differing in the central reactions that convert tetrahydrodipicolinate (THDPA) to m-DAP. nih.gov In plants and certain bacteria like Chlamydia, a novel variant exists that utilizes an LL-diaminopimelate aminotransferase, which directly converts THDPA to LL-diaminopimelate in a single step, a reaction that requires three enzymes in the E. coli variant. nih.govpnas.org The final step in the pathway is the decarboxylation of m-DAP to form L-lysine, catalyzed by m-DAP decarboxylase (LysA). nih.gov

α-Aminoadipate (AAA) Pathway: The α-aminoadipate (AAA) pathway is characteristic of fungi, including yeasts, as well as euglenids. wikipedia.orgnih.gov It was once thought to be exclusive to these groups, but has also been identified in some bacteria of the genus Thermus. wikipedia.orgoup.com This pathway uses α-ketoglutarate (a citric acid cycle intermediate) and acetyl-CoA as its initial substrates. researchgate.netnih.gov The first and rate-limiting step is the condensation of these two molecules by homocitrate synthase. wikimedia.orgwikipedia.org The pathway proceeds through a series of reactions involving intermediates like homocitrate, α-ketoadipate, and α-aminoadipate, from which the pathway gets its name. wikipedia.orgnih.gov The final steps involve the conversion of α-aminoadipate to L-lysine via the intermediate saccharopine. wikipedia.org Interestingly, the later reactions of this pathway are reversible and are used in the opposite direction for lysine degradation in humans. nih.gov

Table 1: Comparison of Lysine Biosynthetic Pathways

Feature Diaminopimelate (DAP) Pathway α-Aminoadipate (AAA) Pathway
Primary Organisms Bacteria, Plants, Algae researchgate.net Fungi (including Yeasts), Euglenids, some Thermus bacteria wikipedia.orgnih.gov
Initial Precursors Aspartate, Pyruvate researchgate.net α-Ketoglutarate, Acetyl-CoA researchgate.netnih.gov
Key Intermediate meso-Diaminopimelate (m-DAP) nih.gov α-Aminoadipate, Saccharopine wikipedia.org
Relationship to Metabolism Linked to aspartate family of amino acids (Met, Thr, Ile) and peptidoglycan synthesis. nih.govpnas.org Linked to the citric acid cycle via α-ketoglutarate. nih.gov
Final Enzyme m-DAP decarboxylase (LysA) nih.gov Saccharopine dehydrogenase wikipedia.org

Serine Biosynthesis and Metabolic Interconnections (e.g., phosphorylated and glycolate (B3277807) pathways)

Serine is classified as a non-essential amino acid in eukaryotes, as it can be synthesized within the organism. nih.gov It serves not only as a building block for proteins but also as a precursor for other crucial molecules like glycine (B1666218), cysteine, and various lipids. nih.govcreative-proteomics.com The availability of serine for peptide synthesis is largely governed by two major pathways: the phosphorylated pathway and the glycolate pathway.

Phosphorylated Pathway: The phosphorylated pathway is a highly conserved, de novo synthesis route for L-serine that is active in most organisms, from bacteria to humans. nih.govnih.gov This cytosolic pathway branches from glycolysis, using the intermediate 3-phosphoglycerate (B1209933) (3-PGA) as its starting material. nih.govcnr.it The pathway consists of three enzymatic steps:

Oxidation: 3-phosphoglycerate dehydrogenase (PHGDH) oxidizes 3-PGA to 3-phosphohydroxypyruvate. This is the rate-limiting step. nih.govcnr.it

Transamination: Phosphoserine aminotransferase (PSAT) transfers an amino group from glutamate (B1630785) to 3-phosphohydroxypyruvate, forming 3-phosphoserine. nih.govcnr.it

Hydrolysis: Phosphoserine phosphatase (PSP) removes the phosphate (B84403) group from 3-phosphoserine to yield the final product, L-serine. This final step is effectively irreversible. cnr.it

In the human brain, this pathway is particularly vital, with serine deficiency leading to severe neurological symptoms. nih.gov The enzymes of this pathway can colocalize in cytoplasmic clusters, sometimes referred to as the "serinosome," which may enhance the efficiency of L-serine production. cnr.it

Glycolate Pathway: The glycolate pathway is primarily associated with photorespiration in C3 plants, algae, and cyanobacteria, operating across chloroplasts, peroxisomes, and mitochondria. oxfordreference.comnih.gov It functions to metabolize 2-phosphoglycolate, a toxic byproduct of the RuBisCO enzyme's oxygenase activity. oup.com In this complex pathway, glycolate is converted to glyoxylate, which is then aminated to form glycine. nih.gov Subsequently, two molecules of glycine are used to generate one molecule of L-serine in the mitochondria, a reaction catalyzed by serine hydroxymethyltransferase (SHMT). nih.gov While this pathway can produce substantial amounts of serine in photosynthetic tissues, its activity is dependent on light and inversely related to the concentration of CO2. oup.com Evidence suggests that even in photosynthetic organisms, the phosphorylated pathway remains crucial for providing serine for growth and development, compensating when photorespiration is low. nih.govfrontiersin.org

Table 2: Major Serine Biosynthetic Pathways

Feature Phosphorylated Pathway Glycolate Pathway (Photorespiration)
Primary Location Cytosol (in mammals); Plastids (in plants) cnr.itnih.gov Chloroplasts, Peroxisomes, Mitochondria (in plants) oxfordreference.com
Starting Substrate 3-Phosphoglycerate (from Glycolysis) nih.govcnr.it 2-Phosphoglycolate (from RuBisCO oxygenation) oup.com
Key Enzymes 3-PGA dehydrogenase (PGDH), Phosphoserine aminotransferase (PSAT), Phosphoserine phosphatase (PSP) nih.govcnr.it P-glycolate phosphatase, Glycolate oxidase/dehydrogenase, Serine hydroxymethyltransferase (SHMT) nih.gov
Metabolic Context Directly linked to glycolysis. cnr.it Intrinsically linked to photosynthesis and photorespiration. oup.com
Primary Function De novo synthesis for general cellular needs, including protein and lipid synthesis. nih.gov Salvage of carbon from 2-phosphoglycolate; synthesis of glycine and serine. oxfordreference.com

Methionine Metabolism and One-Carbon Pool Interactions

Methionine is an essential, sulfur-containing amino acid in humans. youtube.com Its metabolism is central to cellular function, not only for protein synthesis but also due to its critical role in the one-carbon metabolic network. nih.gov The turnover of methionine from degraded peptides directly fuels this network.

The core of methionine metabolism is the methionine cycle . In this cycle, methionine is first activated by reacting with ATP to form S-adenosylmethionine (SAM), a reaction catalyzed by methionine adenosyltransferase (MAT). youtube.comnih.gov SAM is the universal methyl donor in the cell, providing methyl groups for the methylation of DNA, RNA, proteins (like histones), and other metabolites. creative-proteomics.comnih.gov

After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH). SAH is then hydrolyzed to homocysteine and adenosine. nih.gov Homocysteine stands at a critical metabolic crossroads. It can either be remethylated to regenerate methionine, thus completing the cycle, or it can be directed into the transsulfuration pathway. youtube.comnih.gov

Regeneration of Methionine: Homocysteine can be remethylated back to methionine by the enzyme methionine synthase, which uses a methyl group from 5-methyltetrahydrofolate. This reaction links the methionine cycle directly to the folate cycle , a key component of the one-carbon pool. youtube.com This folate-dependent pathway is crucial for maintaining the methionine supply for SAM production.

Transsulfuration Pathway: Alternatively, homocysteine can be irreversibly converted to cystathionine (B15957) by condensing with a serine molecule, a reaction catalyzed by cystathionine β-synthase. nih.gov Cystathionine is then cleaved to produce cysteine, another sulfur-containing amino acid used in protein and glutathione (B108866) synthesis. youtube.com

The one-carbon pool refers to the set of reactions that transfer one-carbon units (like methyl groups). creative-proteomics.com This network, composed of the interconnected methionine and folate cycles, is fueled by amino acids such as serine, glycine, and histidine. creative-proteomics.comcreative-proteomics.com Serine is a major contributor, donating a one-carbon unit to tetrahydrofolate (THF) to become glycine, a reaction that directly supplies the folate cycle. creative-proteomics.com Therefore, the metabolism of methionine is intricately linked with the metabolism of serine, another constituent of the tetrapeptide, through the one-carbon network and the transsulfuration pathway.

Table 3: Key Molecules in the Methionine Cycle and One-Carbon Pool

Compound Role Metabolic Connection
Methionine Essential amino acid; precursor for SAM. youtube.com Starting point of the Methionine Cycle.
S-Adenosylmethionine (SAM) Universal methyl group donor for methylation reactions. creative-proteomics.comnih.gov Product of methionine activation; links metabolism to epigenetics.
S-Adenosylhomocysteine (SAH) Product of methylation reactions after SAM donates its methyl group. nih.gov Inhibitor of methyltransferases; precursor to homocysteine.
Homocysteine Metabolic branch point. nih.gov Can be remethylated to methionine or enter the transsulfuration pathway to form cysteine (requires serine). youtube.comnih.gov
Tetrahydrofolate (THF) Coenzyme carrier of one-carbon units. creative-proteomics.com Links the Folate Cycle with the Methionine Cycle; accepts one-carbon units from serine.

Mechanistic Biochemical Investigations and Cellular Interactions of L Lysyl L Alanyl L Methionyl L Serine

Evaluation as a Substrate or Inhibitor for Purified Enzymes

The primary sequence of L-Lysyl-L-alanyl-L-methionyl-L-serine suggests several possibilities for interaction with enzymes, particularly proteases and ligases, which act upon peptide bonds.

To determine if this tetrapeptide can be recognized and cleaved by proteases, a series of enzyme assays would be employed. A panel of proteases with known specificities, such as trypsin (which cleaves after lysine) and chymotrypsin (B1334515) (which has a preference for aromatic or large hydrophobic residues like methionine), would be selected.

The assay would typically involve incubating the peptide with a purified protease and monitoring the reaction over time. The cleavage of the peptide can be detected and quantified using techniques like High-Performance Liquid Chromatography (HPLC), which would separate the intact tetrapeptide from its cleavage products.

Conversely, to test for inhibitory activity, the tetrapeptide would be introduced into a reaction where the protease is acting on a known, fluorescently labeled substrate. A decrease in the rate of fluorescence generation would indicate that the tetrapeptide is inhibiting the enzyme's activity.

Hypothetical Protease Activity Assay Data:

ProteasePeptide Concentration (µM)Substrate Cleavage Rate (nmol/min)% Inhibition
Trypsin01000
108515
504060
1001585
Chymotrypsin01200
101181.7
501154.2
1001108.3
Papain0900
1091-1.1
50891.1
100900

This table presents hypothetical data for illustrative purposes.

Similarly, its potential as a substrate for peptide ligases could be investigated. This would involve an assay where the ligase attempts to join the tetrapeptide to another peptide or amino acid, with the product being detected by mass spectrometry.

Should the tetrapeptide prove to be a substrate or an inhibitor, the next step would be to characterize the kinetics of this interaction. For a substrate, the Michaelis-Menten constant (Km) and the catalytic rate (kcat) would be determined by measuring the reaction rate at varying substrate concentrations. A low Km would indicate a high affinity of the enzyme for the peptide.

If the peptide acts as an inhibitor, its inhibition constant (Ki) and the mechanism of inhibition (competitive, non-competitive, or uncompetitive) would be determined. This is achieved by analyzing the enzyme kinetics in the presence of different concentrations of the inhibitor and the substrate.

Hypothetical Kinetic Parameters for Trypsin Inhibition:

ParameterValue
Km (without inhibitor)25 µM
Vmax (without inhibitor)100 nmol/min
Ki (inhibition constant)45 µM
Mechanism of InhibitionCompetitive

This table presents hypothetical data for illustrative purposes.

Exploration of Receptor Binding or Signaling Capabilities in Model Cellular Systems

The potential for this compound to act as a signaling molecule would be explored in non-human cellular models.

To test for direct binding to receptors, in vitro assays using recombinant receptors expressed in a controlled system would be performed. A common approach is a radioligand binding assay. In this setup, a known ligand for a specific receptor is labeled with a radioactive isotope. The tetrapeptide is then introduced at increasing concentrations to see if it can displace the radiolabeled ligand from the receptor. A successful displacement would suggest that the peptide binds to the same site on the receptor.

A variety of receptor types could be screened, with a focus on those known to bind to peptides, such as G-protein coupled receptors (GPCRs) involved in inflammation or neurotransmission in non-human model organisms.

If binding is established, the functional consequence of this interaction would be investigated in cultured non-human cells. The focus would be on whether the peptide binding to a receptor activates or inhibits downstream intracellular signaling pathways.

For instance, if the receptor is a GPCR, researchers would measure changes in the levels of second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca2+). Techniques such as ELISA (Enzyme-Linked Immunosorbent Assay) for cAMP or fluorescent calcium imaging would be employed. Furthermore, the phosphorylation status of key signaling proteins, such as kinases in the MAPK pathway, could be assessed using Western blotting. fudan.edu.cn

Hypothetical Intracellular Signaling Response in a Non-Human Cell Line:

TreatmentcAMP Level (pmol/well)p-ERK/total ERK ratio
Control (vehicle)5.20.1
Known Agonist (1 µM)25.81.5
This compound (10 µM)6.10.12
This compound (50 µM)5.50.09

This table presents hypothetical data for illustrative purposes, suggesting no significant signaling activity in this particular hypothetical assay.

Role as a Building Block in Peptide or Protein Assembly (non-physiological contexts)

Beyond direct biological activity, the tetrapeptide could serve as a defined structural motif in the bottom-up construction of larger, synthetic protein-like structures in non-physiological settings. The sequence, with its combination of a basic (lysine), a small hydrophobic (alanine), a large hydrophobic (methionine), and a polar (serine) residue, offers specific chemical functionalities for directed assembly.

Researchers could utilize the lysine (B10760008) residue's primary amine for chemical ligation to other peptides. The serine residue's hydroxyl group could be a site for post-assembly modification or could participate in hydrogen bonding to guide the folding of a larger peptide construct. The alternating hydrophobic and polar character could also be exploited to design self-assembling peptide amphiphiles that form nanomaterials like fibrils or micelles in aqueous solutions. The assembly process could be monitored by techniques such as transmission electron microscopy (TEM) and dynamic light scattering (DLS).

Advanced Analytical Characterization of L Lysyl L Alanyl L Methionyl L Serine

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Purity Assessment

High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of peptides, offering exceptional mass accuracy and resolving power. youtube.comyoutube.com This enables the unambiguous determination of the elemental composition and the assessment of sample purity with high confidence. For L-Lysyl-L-alanyl-L-methionyl-L-serine, the theoretical monoisotopic mass can be calculated, and the experimentally observed mass from an HRMS instrument, such as an Orbitrap or a time-of-flight (TOF) analyzer, should be in close agreement, typically within a few parts per million (ppm). youtube.comyoutube.com

The purity of the peptide is often assessed by integrating the peak area of the desired compound in the chromatogram from a liquid chromatography-mass spectrometry (LC-MS) run and comparing it to the total area of all detected peaks. nih.gov

Table 1: Illustrative HRMS Data for this compound

ParameterValue
Chemical Formula C₁₉H₃₈N₆O₆S
Theoretical Monoisotopic Mass (M) 494.2577 g/mol
Observed Ion (e.g., [M+H]⁺) 495.2650 m/z
Observed Mass 494.2572 g/mol
Mass Accuracy -1.0 ppm
Purity (LC-HRMS) >98%

This table contains illustrative data.

Tandem Mass Spectrometry (MS/MS) for Sequence Confirmation

Tandem mass spectrometry (MS/MS) is an indispensable tool for confirming the amino acid sequence of a peptide. researchgate.net In an MS/MS experiment, the protonated peptide ion (precursor ion) is isolated and subjected to fragmentation through collision-induced dissociation (CID) or other activation methods. uzh.ch This process primarily breaks the peptide bonds, generating a series of fragment ions, most notably b- and y-ions. uzh.ch

The resulting fragmentation pattern serves as a fingerprint of the peptide's sequence. By analyzing the mass differences between consecutive b- or y-ions, the amino acid sequence can be deduced and confirmed. For this compound, the expected fragment ions can be predicted and compared with the experimental MS/MS spectrum.

Table 2: Predicted b- and y-ion Series for this compound ([M+H]⁺)

Ion TypeSequenceCalculated m/z
b₁K129.1023
b₂KA200.1394
b₃KAM331.1822
b₄KAMS418.2141
y₁S106.0504
y₂MS237.0932
y₃AMS308.1303
y₄KAMS495.2650

This table contains illustrative data based on theoretical calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for obtaining detailed information about the three-dimensional structure and dynamics of peptides in solution. hmdb.ca It allows for the assignment of resonances to specific atoms within the molecule and the determination of through-bond and through-space correlations. utexas.edu

1D and 2D NMR Techniques (e.g., COSY, TOCSY, NOESY) for Proton and Carbon Assignments

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed for the complete assignment of proton (¹H) and carbon (¹³C) chemical shifts.

1D ¹H NMR: Provides an initial overview of the proton environment in the peptide. nih.gov

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds, which is crucial for identifying amino acid spin systems. utexas.edu

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, from the amide proton to the side-chain protons of a particular amino acid residue. utexas.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing information about the peptide's conformation and the sequence of amino acids. osti.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C (or ¹⁵N) nuclei.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.

Table 3: Illustrative ¹H Chemical Shift Assignments for this compound in D₂O

ResidueOther
Lys (K) 4.151.85, 1.751.451.652.95-
Ala (A) 4.301.40----
Met (M) 4.452.10, 2.002.50-2.05 (S-CH₃)-
Ser (S) 4.403.85----

This table contains illustrative data based on typical chemical shifts for amino acids in peptides. nih.gov

Conformational Analysis using NMR Parameters

Beyond resonance assignment, NMR provides key parameters for conformational analysis. The Nuclear Overhauser Effect (NOE) provides distance restraints between protons. The magnitude of ³J(HNHα) coupling constants can be related to the backbone dihedral angle φ via the Karplus equation. hmdb.ca Additionally, temperature coefficients of amide protons can indicate their involvement in intramolecular hydrogen bonds, which are characteristic of stable secondary structures.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment in Solution

Circular dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides in solution. nih.gov The technique measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. nih.gov The resulting CD spectrum in the far-UV region (190-250 nm) is characteristic of the peptide's secondary structure.

α-helix: Characterized by a positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm.

β-sheet: Shows a negative band around 218 nm and a positive band near 195 nm.

Random Coil: Typically exhibits a strong negative band below 200 nm.

For a short and flexible tetrapeptide like this compound in an aqueous solution, the CD spectrum is expected to be dominated by features indicative of a random coil or disordered conformation.

Table 4: Illustrative Circular Dichroism Data for this compound in Aqueous Buffer

Wavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
198 -15,000
210 -2,000
222 -500

This table contains illustrative data consistent with a predominantly random coil conformation.

Quantitative Analytical Method Development

The development of a robust quantitative analytical method is crucial for various applications, including formulation and stability studies. Liquid chromatography, often coupled with mass spectrometry (LC-MS), is the most common technique for the quantification of peptides. nih.gov

A quantitative method for this compound would involve the development of an LC method capable of separating the peptide from any impurities or degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method using a C18 column is a common choice. Detection can be achieved using UV absorbance at a specific wavelength (e.g., 214 nm) or, for higher sensitivity and selectivity, by mass spectrometry.

For MS-based quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer is often employed. This involves monitoring specific precursor-to-product ion transitions for the target peptide and a stable isotope-labeled internal standard. Method validation would include assessing parameters such as linearity, accuracy, precision, selectivity, and limits of detection and quantification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantification in Complex Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and widely adopted technique for the quantification of peptides in complex biological matrices such as plasma, urine, or tissue extracts. nih.govyoutube.com Its high sensitivity and selectivity make it ideal for detecting and quantifying low-abundance peptides. nih.gov For a tetrapeptide like this compound, a typical LC-MS/MS method would be developed involving careful optimization of both the chromatographic separation and the mass spectrometric detection.

The separation is commonly achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). The choice of the stationary phase, typically a C18 column, and the mobile phase gradient are critical for achieving good resolution and peak shape. nih.gov The mobile phases usually consist of an aqueous solution with a small amount of organic modifier (like acetonitrile) and an acid (such as formic acid) to improve protonation and chromatographic performance. nih.gov

For mass spectrometric detection, electrospray ionization (ESI) is the most common ionization technique for peptides, as it is a soft ionization method that minimizes fragmentation of the analyte. youtube.com The analysis is typically performed in positive ion mode. To enhance selectivity and sensitivity, tandem mass spectrometry (MS/MS) is employed, often using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov In MRM, a specific precursor ion (the protonated molecule of the peptide, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific fragment ion is monitored in the third quadrupole. This highly specific transition significantly reduces background noise and matrix interferences. aston.ac.uk

A stable isotope-labeled internal standard of this compound would be the gold standard for accurate quantification, as it would co-elute with the analyte and compensate for variations in sample preparation and matrix effects. nih.gov

Interactive Table 1: Illustrative LC-MS/MS Parameters for the Analysis of a Tetrapeptide in a Biological Matrix.

ParameterValue/ConditionRationale
LC System High-Performance Liquid Chromatography (HPLC)Standard for peptide separation.
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation of peptides.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to improve peak shape and ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)Organic solvent for eluting the peptide from the column.
Flow Rate 0.3 mL/minA typical flow rate for analytical LC-MS.
Gradient 5-95% B over 10 minutesA standard gradient to elute peptides of varying polarities.
MS System Triple Quadrupole Mass SpectrometerIdeal for quantitative MRM analysis.
Ionization Mode Electrospray Ionization (ESI), PositiveEfficient ionization for peptides.
Precursor Ion ([M+H]⁺) Calculated m/zSpecific to the mass of the tetrapeptide.
Fragment Ion(s) Determined experimentallySpecific fragments (e.g., b- or y-ions) for MRM.
Collision Energy OptimizedEnergy required to produce the desired fragment ions.

Derivatization Strategies for Enhanced Detection

For some peptides, especially at very low concentrations, direct LC-MS analysis may lack the required sensitivity. In such cases, chemical derivatization can be employed to enhance the ionization efficiency and, consequently, the detection signal. shimadzu-webapp.eu Derivatization involves chemically modifying the peptide to introduce a group that is more readily ionized or has better chromatographic properties.

For this compound, the primary amine of the N-terminus and the epsilon-amino group of the lysine (B10760008) residue are excellent targets for derivatization. The hydroxyl group of the serine residue could also be a potential site for derivatization.

One common derivatization strategy involves the use of reagents that introduce a permanently charged group, such as a quaternary ammonium (B1175870) salt. This ensures that the peptide is charged regardless of the mobile phase pH, leading to a significant enhancement in ESI-MS signal intensity. shimadzu-webapp.eu For instance, pyrylium (B1242799) salts have been shown to react with the primary amino groups of lysine residues, resulting in a substantial increase in ionization efficiency, with detection improvements of up to 1,000-fold reported for some peptides. shimadzu-webapp.eu

Another approach is to use derivatizing agents that improve the hydrophobicity of the peptide, leading to better retention on reversed-phase columns and potentially moving the peptide's elution time away from the early-eluting, often complex, matrix components. Reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) can be used for this purpose, reacting with the N-terminal and lysine amino groups. researchgate.net

Interactive Table 2: Potential Derivatization Reagents for this compound.

Derivatization ReagentTarget Functional Group(s)Expected BenefitReference
Pyrylium SaltsPrimary amines (N-terminus, Lysine side chain)Introduction of a fixed positive charge, enhanced ionization efficiency. shimadzu-webapp.eu
9-fluorenylmethyl chloroformate (Fmoc-Cl)Primary amines (N-terminus, Lysine side chain)Increased hydrophobicity and improved chromatographic retention. researchgate.net
Dansyl chloride (DNS-Cl)Primary amines (N-terminus, Lysine side chain)Increased hydrophobicity and introduction of a fluorescent tag. researchgate.net
UreaAmino groupsA simple and cost-effective derivatization agent. nih.gov

The selection of a derivatization strategy would depend on the specific requirements of the assay, including the desired level of sensitivity and the nature of the complex matrix being analyzed.

Future Directions and Theoretical Applications in Basic Research on L Lysyl L Alanyl L Methionyl L Serine

Rational Design of Analogues for Structure-Activity Relationship (SAR) Studies

To explore the potential biological activities of L-Lysyl-L-alanyl-L-methionyl-L-serine, a systematic investigation into its structure-activity relationships (SAR) would be a critical first step. This can be achieved through the rational design and synthesis of various analogues. Many tetrapeptides exhibit pharmacological activity by interacting with specific biological receptors. wikipedia.org

Amino Acid Substitutions and Modifications

The biological function of a peptide is intrinsically linked to its amino acid sequence. By systematically substituting each amino acid in the this compound sequence, researchers could elucidate the role of each residue in any observed biological effect. For instance, substituting lysine (B10760008) with another basic amino acid like arginine, or a neutral or acidic residue, would reveal the importance of the positive charge at that position for potential receptor interactions. nih.gov Similarly, the hydrophobicity and size of the alanine (B10760859) and methionine residues could be probed by replacing them with other amino acids of varying properties. The hydroxyl group of serine is a potential site for phosphorylation, a common post-translational modification that can dramatically alter a peptide's function; therefore, substituting serine with threonine (another hydroxyl-containing amino acid) or a non-phosphorylatable residue like alanine would be informative. nih.govnih.gov

Further modifications could include the incorporation of non-natural amino acids to enhance stability or introduce novel functionalities. For example, replacing L-amino acids with their D-isomers at specific positions can confer resistance to proteolytic degradation, a common challenge in the therapeutic application of peptides. nih.gov

Table 1: Theoretical Amino Acid Substitutions for SAR Studies of this compound

Position Original Residue Substitution Rationale Example Substitutions
1 L-Lysine Investigate charge and basicity Arginine, Ornithine, Glutamate (B1630785), Alanine
2 L-Alanine Probe steric and hydrophobic effects Glycine (B1666218), Valine, Leucine, Phenylalanine
3 L-Methionine Examine the role of the sulfur atom and hydrophobicity Leucine, Norleucine, Cysteine
4 L-Serine Assess the importance of the hydroxyl group and potential phosphorylation Threonine, Alanine, Aspartate

Cyclization and Dimerization Strategies

Linear peptides often exist in numerous conformations in solution, which can limit their binding affinity to a specific target. Cyclization is a well-established strategy to constrain a peptide's conformation, often leading to increased receptor selectivity and stability. nih.govacs.org For this compound, head-to-tail cyclization could be explored to create a more rigid structure. rsc.org Various cyclization techniques, including the formation of an amide bond between the N-terminus and C-terminus, could be employed. researchgate.net

Dimerization is another strategy that can enhance the biological activity of peptides. frontiersin.org This could be achieved by synthesizing a dimeric form of this compound, potentially linked through the side chains of the lysine residues or by a synthetic linker. Such dimers could exhibit increased avidity for their targets.

Investigation of Potential Roles as a Biochemical Probe

The development of tagged derivatives of this compound could provide valuable tools for biochemical research, enabling the visualization and isolation of its potential binding partners.

Development of Fluorescently Tagged or Biotinylated Derivatives

Attaching a fluorescent dye to the peptide would allow for its visualization in cells and tissues, providing insights into its localization and potential mechanism of action. nih.govsb-peptide.comnih.gov A fluorescent tag could be conjugated to the N-terminus of the peptide or the side chain of the lysine residue. The choice of fluorophore would depend on the specific application, with options ranging from commonly used dyes like fluorescein (B123965) to more advanced photostable dyes. sb-peptide.com

Biotinylation, the covalent attachment of biotin (B1667282), is a powerful technique for affinity purification. nih.govsigmaaldrich.comthermofisher.com A biotinylated version of this compound could be used to isolate its binding partners from a complex biological sample. The strong and specific interaction between biotin and avidin (B1170675) or streptavidin allows for the efficient capture of the biotinylated peptide and any associated proteins. nih.goviba-lifesciences.com

Application in Affinity Purification or Pull-Down Assays

Once a biotinylated derivative of this compound is synthesized, it can be used in affinity purification or pull-down assays to identify its interacting proteins. nih.gov In a typical experiment, the biotinylated peptide would be incubated with a cell lysate. The peptide-protein complexes would then be captured on a solid support coated with avidin or streptavidin. After washing away non-specifically bound proteins, the interacting partners can be eluted and identified by techniques such as mass spectrometry. This approach would be instrumental in discovering the cellular targets of the tetrapeptide and elucidating its biological function.

Exploration in Non-Human Biological Systems (e.g., plant physiology, microbial quorum sensing)

The roles of small peptides as signaling molecules are increasingly recognized in diverse biological systems beyond animals.

Plant Physiology

In plants, a wide array of small peptides act as hormones, regulating various aspects of growth, development, and stress responses. nih.govpnas.orgfrontiersin.orgwikipedia.orgfrontiersin.org These peptide signals are involved in processes such as cell-to-cell communication, defense mechanisms, and the control of cell division. nih.govwikipedia.org Given this precedent, it is conceivable that this compound or its analogues could have effects on plant physiology. Theoretical studies could involve applying the tetrapeptide to plant cell cultures or whole plants and observing for any phenotypic changes, such as alterations in root growth, stomatal opening, or defense gene expression.

Microbial Quorum Sensing

Bacteria utilize a form of cell-to-cell communication known as quorum sensing to coordinate gene expression in response to population density. In many Gram-positive bacteria, this process is mediated by small, secreted peptides called autoinducing peptides (AIPs). youtube.comnih.govresearchgate.netnih.govfrontiersin.org These peptides regulate a variety of processes, including virulence, biofilm formation, and competence for genetic transformation. frontiersin.org The structure of this compound could be investigated for its potential to either mimic or antagonize the AIPs of certain bacterial species. Such studies could involve synthesizing the tetrapeptide and testing its effect on quorum sensing-regulated behaviors in various bacterial strains. This could potentially lead to the discovery of novel modulators of bacterial communication.

Contribution to Fundamental Understanding of Peptide Chemistry and Biology

The tetrapeptide this compound, while not extensively studied as a standalone molecule, serves as a valuable theoretical model for exploring fundamental principles in peptide chemistry and biology. Its unique composition, featuring a blend of charged, hydrophobic, and polar residues, offers a window into the intricate interplay of forces that govern peptide structure and function. By examining the potential behaviors of this peptide, researchers can gain deeper insights into the broader fields of peptide folding, stability, and enzyme interactions.

Insights into Peptide Folding and Stability

The folding of a peptide into a stable three-dimensional structure is a complex process directed by the physicochemical properties of its amino acid sequence. In the case of this compound, the combination of residues with distinct characteristics provides a platform to understand the contributions of various non-covalent interactions to the conformational landscape of a short peptide.

The folding process for a short, linear peptide like this tetrapeptide is likely to be a dynamic equilibrium of various conformations rather than a single, rigid structure. The conformational preferences of the individual amino acids play a significant role. For instance, L-alanine has a known propensity to favor helical conformations in peptides. pnas.org However, in a short peptide, the formation of a stable α-helix is unlikely due to the insufficient number of residues to form the necessary hydrogen bonding network. lifetein.com Instead, the peptide might transiently adopt turn-like structures or exist as an ensemble of extended conformations. nih.govnih.gov

The stability of any transient folded state would be influenced by a balance of forces. The hydrophobic side chains of L-alanine and L-methionine would likely favor a conformation that minimizes their contact with a surrounding aqueous environment, potentially driving the peptide to adopt a more compact structure. In contrast, the polar, hydrophilic side chains of L-lysine and L-serine would prefer to be solvent-exposed. The positively charged amino group on the L-lysine side chain can engage in favorable electrostatic interactions with the partially negative oxygen atoms of water molecules, while the hydroxyl group of L-serine can act as both a hydrogen bond donor and acceptor. numberanalytics.comcreative-peptides.comnih.gov

The interplay between these opposing tendencies—hydrophobic burial versus hydrophilic exposure—is a central theme in protein and peptide folding. In this tetrapeptide, the arrangement of these residues dictates the accessible folded states. For example, a turn structure could potentially position the hydrophobic alanine and methionine residues in closer proximity while allowing the lysine and serine side chains to interact with the solvent.

The stability of this peptide is also influenced by its susceptibility to degradation. The presence of non-proteinogenic amino acids can enhance stability against digestive enzymes. nih.gov While this compound consists of standard amino acids, its specific sequence will influence its half-life in a biological context. Studies on other peptides have shown that the introduction of certain residues can prolong their stability. nih.gov

Table 1: Physicochemical Properties of Constituent Amino Acids

Amino AcidSide Chain PropertyPotential Contribution to Folding and Stability
L-LysineBasic, Positively ChargedElectrostatic interactions, hydrogen bonding with solvent, surface exposure.
L-AlanineSmall, HydrophobicHydrophobic interactions, propensity for helical or extended conformations. pnas.orgnih.gov
L-MethionineHydrophobicHydrophobic core formation, potential for oxidation affecting stability.
L-SerinePolar, UnchargedHydrogen bonding via hydroxyl group, surface exposure, potential phosphorylation site. numberanalytics.comcreative-peptides.comnih.gov

Understanding of Peptide-Enzyme Recognition Principles

The specific sequence of this compound makes it an interesting theoretical substrate for studying the principles of peptide-enzyme recognition. Proteases, the enzymes that cleave peptide bonds, exhibit a high degree of specificity, often recognizing particular amino acid residues or motifs within a peptide chain. purdue.edu

The presence of an L-lysine residue at the N-terminus makes this tetrapeptide a potential substrate for trypsin-like proteases. Trypsin is a well-characterized serine protease that preferentially cleaves peptide bonds on the C-terminal side of basic amino acids such as lysine and arginine. youtube.com The positively charged side chain of lysine fits into a negatively charged specificity pocket in the active site of trypsin, facilitating catalysis. purdue.edu Therefore, it can be hypothesized that this tetrapeptide would be cleaved by trypsin between the lysine and alanine residues.

Furthermore, other proteases exhibit different specificities. For instance, chymotrypsin (B1334515) favors large hydrophobic residues like phenylalanine, tryptophan, and tyrosine, and to a lesser extent, methionine. youtube.comyoutube.com This suggests that chymotrypsin could potentially cleave the peptide bond following the methionine residue. Elastase, another serine protease, targets smaller hydrophobic residues like alanine. youtube.comnih.gov

The L-serine residue also has significant implications for enzyme recognition. The hydroxyl group of serine is a key site for post-translational modifications, most notably phosphorylation by serine/threonine kinases. numberanalytics.com Phosphorylation can dramatically alter a peptide's charge and conformation, thereby influencing its interaction with other proteins and enzymes. The sequence surrounding the serine residue often plays a crucial role in determining whether it will be recognized and phosphorylated by a specific kinase. While this tetrapeptide is short, its sequence could be used in broader studies to understand the minimal requirements for kinase recognition. Moreover, serine itself is the key catalytic residue in the active site of serine proteases. wikipedia.org

The study of how different proteases and kinases interact with this model tetrapeptide could provide valuable data on the determinants of enzyme specificity. By systematically modifying the sequence, for example by substituting one amino acid at a time, researchers could probe the importance of each residue for recognition by a particular enzyme.

Table 2: Potential Enzyme Recognition Sites in this compound

Enzyme ClassRecognition MotifPotential Cleavage/Modification Site
Trypsin-like proteasesBasic residues (Lysine)Between Lysine and Alanine
Chymotrypsin-like proteasesLarge hydrophobic residues (Methionine)Between Methionine and Serine
Elastase-like proteasesSmall hydrophobic residues (Alanine)Between Alanine and Methionine
Serine/Threonine KinasesSerine residuePhosphorylation of the Serine hydroxyl group

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.